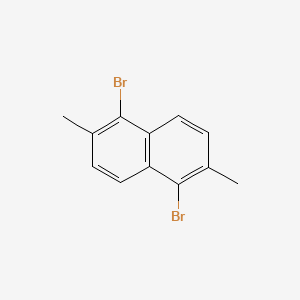

1,5-Dibromo-2,6-dimethylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2,6-dimethylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c1-7-3-5-10-9(11(7)13)6-4-8(2)12(10)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCKXYUJTNKMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(C=C2)C)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679475 | |

| Record name | 1,5-Dibromo-2,6-dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20027-95-6 | |

| Record name | 1,5-Dibromo-2,6-dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Dibromo-2,6-dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromo-2,6-dimethylnaphthalene is a halogenated polycyclic aromatic hydrocarbon of significant interest in the fields of materials science and organic synthesis. Its rigid, planar naphthalene core, functionalized with both bromine atoms and methyl groups, provides a versatile scaffold for the construction of more complex molecular architectures. This guide offers a comprehensive overview of the melting point and solubility of this compound, critical parameters for its application in research and development. Understanding these fundamental properties is paramount for designing synthetic routes, developing purification protocols, and formulating this compound for various applications.

Core Physicochemical Properties

The physical state and solubility of this compound are dictated by its molecular structure: a planar aromatic system with two bromine atoms and two methyl groups. These substituents influence the intermolecular forces, which in turn determine its melting point and how it interacts with various solvents.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity and the strength of its crystal lattice forces. For this compound, the experimentally determined melting point is a crucial piece of data for its characterization.

| Property | Value | Source |

| Melting Point | Not explicitly found in search results. | - |

| Physical Form | Solid[1] | Sigma-Aldrich[1] |

It is important to note that while the physical form is confirmed as a solid, a specific melting point could not be located in the publicly available literature and chemical supplier data reviewed for this guide.

Solubility Profile

General Solubility Considerations:

Based on the principle of "like dissolves like," this compound is expected to be soluble in nonpolar organic solvents and poorly soluble in polar solvents like water. The presence of the bromine and methyl groups on the naphthalene core increases its lipophilicity.

Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | The aromatic nature of the solvent can effectively solvate the naphthalene core through π-π stacking interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | High | These solvents have low polarity and are effective at dissolving nonpolar organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively nonpolar and can solvate a wide range of organic molecules. |

| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | While possessing a dipole moment, the overall nonpolar character of the molecule will limit its solubility. |

| Polar Protic | Water, Methanol, Ethanol | Very Low to Insoluble | The nonpolar nature of the molecule prevents effective interaction with the hydrogen-bonding network of protic solvents. |

Experimental Protocols

Workflow for Determining Melting Point

The following is a generalized protocol for the experimental determination of the melting point of a solid organic compound like this compound.

Caption: Workflow for Melting Point Determination.

Protocol for Qualitative Solubility Assessment

This protocol provides a systematic approach to determining the qualitative solubility of this compound in various solvents.

Caption: Protocol for Qualitative Solubility Assessment.

Synthesis and Characterization Context

While a specific, detailed synthesis for this compound was not found in the initial search, the synthesis of related dimethylnaphthalenes provides valuable context. For instance, 2,6-dimethylnaphthalene can be synthesized through a multi-step process that involves the formation of 1,5-dimethylnaphthalene as an intermediate, which is then isomerized. This suggests that reaction and purification steps for these compounds likely involve organic solvents in which this compound would also be soluble.

Conclusion

References

- PubChem.1,5-Dibromonaphthalene.[Link]

- ResearchGate.

Sources

Navigating the Solubility of 1,5-Dibromo-2,6-dimethylnaphthalene: A Technical Guide for Researchers

Abstract

1,5-Dibromo-2,6-dimethylnaphthalene is a substituted naphthalene derivative with significant potential in the synthesis of advanced materials and pharmaceutical intermediates. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthetic chemistry, enabling precise control over reaction kinetics, purification processes, and formulation development. This in-depth technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, offers qualitative solubility predictions in a range of common organic solvents, and presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.

Introduction: The Significance of Solubility in the Application of this compound

This compound (C₁₂H₁₀Br₂) is a solid aromatic compound with a molecular weight of 314.02 g/mol .[1][2] Its structure, characterized by a rigid naphthalene core functionalized with two methyl groups and two bromine atoms, dictates its physical and chemical properties, including its solubility profile. The ability to form homogeneous solutions is a critical parameter in a multitude of chemical applications, including:

-

Synthetic Reactions: Ensuring that all reactants are in the same phase is fundamental for achieving optimal reaction rates and yields.

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and impurities in a given solvent system.

-

Analytical Characterization: Many analytical techniques, including spectroscopy and chromatography, require the sample to be dissolved in a suitable solvent.

-

Drug Development: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various media is a key determinant of its bioavailability and formulation possibilities.

Given the absence of extensive published quantitative solubility data for this compound, this guide provides a framework for predicting and experimentally determining its solubility.

Theoretical Framework: Predicting Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound—a largely non-polar aromatic hydrocarbon with the introduction of some polarity from the carbon-bromine bonds—provides the basis for predicting its solubility behavior.

Key Molecular Features Influencing Solubility:

-

Naphthalene Core: The large, fused aromatic ring system is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents.

-

Methyl Groups: The two methyl groups are non-polar and contribute to the overall lipophilicity of the molecule.

-

Bromine Atoms: The two bromine atoms are electronegative and introduce a degree of polarity to the molecule through the C-Br bonds. However, the symmetrical substitution pattern may reduce the overall molecular dipole moment.

Based on these features, this compound is expected to be more soluble in non-polar and moderately polar organic solvents and poorly soluble in highly polar solvents like water.

Qualitative Solubility Profile of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | The non-polar, aromatic nature of these solvents closely matches that of the naphthalene core, leading to favorable π-π stacking and van der Waals interactions.[4] |

| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are of moderate polarity and can effectively solvate the dibrominated naphthalene structure. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively non-polar to moderately polar and are generally good solvents for a wide range of organic compounds. |

| Esters | Ethyl acetate | Moderate | Ethyl acetate has a moderate polarity and is a versatile solvent for many organic solids. |

| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that can dissolve a range of organic compounds. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity of alcohols, particularly their ability to hydrogen bond, makes them less ideal solvents for the largely non-polar solute. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | While non-polar, the lack of aromaticity in these solvents may result in less favorable interactions with the naphthalene ring system compared to aromatic hydrocarbons. |

| Highly Polar Solvents | Water, Dimethyl sulfoxide (DMSO) | Very Low/Insoluble | The high polarity and strong hydrogen bonding network of water make it a very poor solvent for the non-polar this compound.[5][6][7] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method for determining the solubility of this compound in a chosen organic solvent at a specific temperature.

Materials and Equipment

-

This compound (solid, purity >97%)[1]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Glassware (beakers, volumetric flasks)

-

Drying oven

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

To a series of vials, add a known volume or mass of the desired solvent (e.g., 10 mL).

-

Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for an extended period (e.g., 24-48 hours) to ensure that the solvent is fully saturated with the solute.

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 5 mL) using a syringe fitted with a syringe filter. The filter is essential to prevent any solid particles from being transferred.

-

Dispense the filtered solution into a pre-weighed, clean, and dry vial.

-

-

Gravimetric Analysis:

-

Record the total weight of the vial containing the solution.

-

Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature or with gentle heating, depending on the solvent's boiling point. A rotary evaporator can also be used.

-

Once the bulk of the solvent has evaporated, place the vial in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.

-

Record the final weight of the vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Example Calculation ( g/100 mL):

Solubility = (Mass of dissolved solute (g) / Volume of supernatant taken (mL)) * 100

-

Conclusion

While quantitative solubility data for this compound is not extensively documented, a strong understanding of its molecular structure and the principles of solubility allows for reliable qualitative predictions. This guide provides a theoretical foundation for these predictions and, more importantly, a robust experimental protocol for the precise, quantitative determination of its solubility in various organic solvents. By leveraging this information, researchers can optimize reaction conditions, streamline purification processes, and accelerate the development of new materials and pharmaceuticals based on this versatile chemical building block.

References

- Studylib. Determining Solubility of Organic Compounds. [Link]

- Course Hero.

- ResearchGate.

- Course Hero.

- University of Toronto. Solubility of Organic Compounds. [Link]

- PubChem. 1,6-Dimethylnaphthalene. [Link]

- Cenmed Enterprises. 1,5-Dibromo-2,6-dimethylnaphthalene (C007B-519738). [Link]

- Google Patents.

- EPO.

- ResearchGate.

- PubChem. 1,5-Dibromonaphthalene. [Link]

Sources

- 1. This compound | 20027-95-6 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,6-Dimethylnaphthalene | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 1,5-Dibromo-2,6-dimethylnaphthalene: A Proposed Workflow

Disclaimer: As of the latest literature review, a definitive, publicly archived crystal structure for 1,5-Dibromo-2,6-dimethylnaphthalene has not been formally reported. This document, therefore, serves as an in-depth technical guide outlining the proposed experimental and computational workflow for its determination and analysis. It is designed for researchers, scientists, and drug development professionals, providing both the procedural steps and the scientific rationale underpinning this critical characterization technique. To illustrate key data analysis steps, crystallographic data from a related compound, 1,4-Dibromonaphthalene , will be used as a cited exemplar.

Introduction: The Rationale for Structural Elucidation

In the fields of materials science and pharmaceutical development, the precise three-dimensional arrangement of atoms within a crystal lattice is paramount. This arrangement dictates a molecule's physical and chemical properties, including solubility, melting point, stability, and, in the case of pharmaceuticals, bioavailability. This compound is a halogenated polycyclic aromatic hydrocarbon. The strategic placement of bromine atoms and methyl groups on the naphthalene core suggests potential applications as a precursor for organic semiconductors or as a scaffold in medicinal chemistry.

Determining its single-crystal X-ray structure is not merely an academic exercise; it is the definitive method to confirm its constitution, understand its conformational preferences, and reveal the intermolecular interactions (e.g., halogen bonding, π-stacking) that govern its solid-state behavior. This guide provides a rigorous, field-proven workflow for achieving this goal.

Synthesis and Single Crystal Growth: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of the target compound, followed by the critical, and often challenging, step of growing diffraction-quality single crystals.

Synthesis Route

A plausible synthesis for this compound would start with the commercially available 2,6-dimethylnaphthalene. The key transformation is a regioselective electrophilic bromination.

Protocol 2.1: Synthesis of this compound

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,6-dimethylnaphthalene (1.0 eq) in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction and enhance regioselectivity.

-

Bromination: Slowly add a solution of bromine (2.0-2.2 eq) in the same solvent to the stirred solution over 1-2 hours. The reaction should be protected from light to prevent radical side reactions.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Workup: Transfer the mixture to a separatory funnel, wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

The Art of Crystallization: From Powder to Gem

Obtaining a powder is insufficient; a single crystal, typically 0.1-0.4 mm in size and free of cracks or defects, is required.[1] The choice of crystallization method is causal; it relies on manipulating the compound's solubility to achieve slow, ordered growth.[2]

Protocol 2.2: Single Crystal Growth

-

Solvent Screening (The Causality of Choice): The ideal solvent is one in which the compound is moderately soluble when hot and sparingly soluble when cold.[2] This differential solubility is the driving force for crystallization. Screen a range of solvents (e.g., ethanol, ethyl acetate, hexane, toluene, and mixtures thereof).

-

Method 1: Slow Evaporation:

-

Dissolve the purified compound in a small amount of a volatile solvent (e.g., dichloromethane) in a vial.

-

Cover the vial with a cap containing a few pinholes.

-

Allow the solvent to evaporate slowly and undisturbed over several days. This method is effective when the solubility differential with temperature is low.

-

-

Method 2: Slow Cooling (Thermodynamic Control):

-

Create a saturated solution of the compound in a suitable solvent at its boiling point.[2]

-

Allow the solution to cool to room temperature very slowly. Insulating the flask can promote the formation of larger, higher-quality crystals.[3]

-

Once at room temperature, the flask can be moved to a refrigerator (4 °C) to maximize yield.

-

-

Method 3: Vapor Diffusion (For Milligram Quantities):

-

Dissolve the compound in a small volume of a "good" solvent (e.g., toluene) in a small, open vial.

-

Place this inner vial inside a larger, sealed jar containing a small amount of a "poor" solvent (the precipitant, e.g., hexane), in which the compound is insoluble.[4]

-

Over time, the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[4]

-

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to measure the pattern of scattered X-rays, which contains the information about the crystal's internal structure.[5]

}

Protocol 3.1: Data Acquisition

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.

-

Cryo-Cooling: The crystal is flash-cooled to a low temperature (typically 100-173 K) in a stream of cold nitrogen gas.[1] This is a critical step to minimize thermal vibrations of the atoms and to protect the crystal from radiation damage during data collection.

-

Instrumentation: Data is collected on a single-crystal X-ray diffractometer, commonly equipped with a Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) X-ray source and a CCD or CMOS detector.[5]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections. These reflections are then auto-indexed to determine the crystal's unit cell parameters and Bravais lattice.[5]

-

Data Collection Strategy: Based on the determined crystal system and space group, a strategy is calculated to collect a complete and redundant dataset. This involves a series of runs where the crystal is rotated through specific angles (e.g., ω-scans) while being irradiated with X-rays.[6]

-

Full Data Collection: The calculated strategy is executed. This can take several hours, during which thousands of diffraction images are recorded.[5]

-

Data Integration and Reduction: The raw image files are processed. This involves integrating the intensity of each diffraction spot, applying corrections for experimental factors (like Lorentz and polarization effects), and merging redundant measurements to produce a final reflection file.[6]

Structure Solution and Refinement

The processed reflection file contains the intensities of the diffracted waves, but not their phases. Determining these lost phases is the central "phase problem" of crystallography.[7]

Structure Solution

For small molecules like this compound, Direct Methods are the standard approach. This technique uses statistical relationships between the intensities of strong reflections to derive initial phase estimates, allowing for the calculation of an initial electron density map.[7] The positions of the heavy bromine atoms would be easily located in this map, followed by the carbon and potentially hydrogen atoms.

Structure Refinement

The initial model from the structure solution is an approximation. Least-squares refinement is an iterative process used to improve this model to best fit the experimental data.[8] The goal is to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and the amplitudes calculated from the model (|Fₒ|).[7]

}

Protocol 4.1: Structure Refinement

-

Isotropic Refinement: Initially, all non-hydrogen atoms are refined with isotropic displacement parameters (modeling atomic vibrations as spheres).

-

Anisotropic Refinement: In subsequent cycles, atoms are refined anisotropically, modeling their thermal motion as ellipsoids. This is a more accurate representation and is standard for high-quality data.

-

Difference Fourier Maps: After each refinement cycle, a difference electron density map is calculated. Peaks in this map indicate regions where the model is underestimating electron density (e.g., missing atoms), while troughs indicate an overestimation.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed at calculated geometric positions and refined using a "riding model," where their positions are geometrically linked to their parent carbon atom.[9]

-

Convergence: The refinement continues until the model converges, meaning that further cycles do not produce significant changes in the atomic parameters or the agreement factors (R-factors).

Analysis of the Crystal Structure

With a fully refined model, a detailed analysis of the molecular and supramolecular structure can be performed. While we do not have data for the target compound, we can use the published data for 1,4-Dibromonaphthalene as a procedural exemplar.

Crystallographic Data Summary

All key crystallographic data would be summarized in a standardized table.

Table 1: Exemplar Crystallographic Data for 1,4-Dibromonaphthalene

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₆Br₂ | [10] |

| Formula Weight | 285.96 g/mol | [2] |

| Crystal System | Monoclinic | [10] |

| Space Group | P2₁/a | [10] |

| a (Å) | 27.45 | [10] |

| b (Å) | 16.62 | [10] |

| c (Å) | 4.09 | [10] |

| β (°) | 91.9 | [10] |

| Volume (ų) | 1864.9 | [10] |

| Z (Molecules/Unit Cell) | 8 | [10] |

| Calculated Density (g/cm³)| 2.037 |[10] |

Molecular Geometry

The refined structure provides precise bond lengths, bond angles, and torsion angles. For this compound, key points of interest would be:

-

Planarity of the Naphthalene Core: Deviations from planarity due to steric strain between the peri-substituted bromine and methyl groups.

-

C-Br and C-C Bond Lengths: Comparison to standard values to identify any electronic effects of the substitution pattern.

-

Conformation of Methyl Groups: Determining their orientation relative to the naphthalene plane.

Supramolecular Interactions and Crystal Packing

This is a critical analysis for understanding the material's properties. The refined structure would be examined for:

-

Halogen Bonding: The potential for Br···Br or Br···π interactions, which are significant directional forces in crystal engineering.

-

π-π Stacking: How the aromatic naphthalene cores pack against each other. The presence of substituents will heavily influence the stacking geometry (e.g., offset vs. face-to-face).

-

C-H···π Interactions: Weak hydrogen bonds from the methyl or aromatic C-H groups to the electron-rich face of an adjacent naphthalene ring.

These interactions would be systematically analyzed to understand how individual molecules assemble into the three-dimensional crystal lattice.

Conclusion

The determination of the single-crystal X-ray structure of this compound is an essential step in its characterization. Although the structure is not yet publicly reported, this guide details the comprehensive and logical workflow required for its elucidation. From careful synthesis and crystallization to meticulous data collection and refinement, each step is built upon established scientific principles. The resulting structural model would provide invaluable, unambiguous insights into its molecular geometry and the subtle intermolecular forces that define its solid-state architecture, paving the way for its rational application in advanced materials and chemical sciences.

References

- Vertex AI Search. Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. Accessed January 7, 2026.

- Vertex AI Search.

- wikiHow. 9 Ways to Crystallize Organic Compounds. Accessed January 7, 2026.

- University of Colorado Boulder. Crystallization - Organic Chemistry. Accessed January 7, 2026.

- Vertex AI Search.

- Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. 2023.

- Carleton College. Single-crystal X-ray Diffraction - SERC. Accessed January 7, 2026.

- PubChem. 1,4-Dibromonaphthalene | C10H6Br2 | CID 66521. National Institutes of Health. Accessed January 7, 2026.

- Trotter, J. Crystal data for some naphthalene derivatives. Acta Crystallographica. 1960;13(3):276.

- PubChem. 2,6-Dibromonaphthalene | C10H6Br2 | CID 640591. National Institutes of Health. Accessed January 7, 2026.

- PubChem. 1,4-Dibromonaphthalene-2,3-diol. National Institutes of Health. Accessed January 7, 2026.

- Oxford Academic. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Accessed January 7, 2026.

- University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. Accessed January 7, 2026.

- MIT. Practical suggestions for better crystal structures. Accessed January 7, 2026.

- National Institutes of Health. Data Collection for Crystallographic Structure Determination - PMC - PubMed Central. Accessed January 7, 2026.

Sources

- 1. 2,6-Dibromonaphthalene 97 13720-06-4 [sigmaaldrich.com]

- 2. 1,4-Dibromonaphthalene | C10H6Br2 | CID 66521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. guidechem.com [guidechem.com]

- 6. 2,6-DIBROMONAPHTHALENE-1,5-DIOL | CAS 84-59-3 [matrix-fine-chemicals.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 2,6-Dibromonaphthalene | C10H6Br2 | CID 640591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-dibromonaphthalene [stenutz.eu]

- 10. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to 1,5-Dibromo-2,6-dimethylnaphthalene: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1,5-Dibromo-2,6-dimethylnaphthalene, a halogenated polycyclic aromatic hydrocarbon. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights into the physicochemical properties, synthesis, and characterization of this compound, grounded in established scientific principles. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.

Molecular and Physicochemical Profile

This compound is a solid organic compound with the chemical formula C₁₂H₁₀Br₂. The strategic placement of two bromine atoms and two methyl groups on the naphthalene core imparts specific properties relevant to its potential applications in materials science and as a synthetic intermediate.

Key Physicochemical Properties

A compilation of the known physicochemical data for this compound is presented below. This data is crucial for designing experimental conditions, predicting its behavior in various solvent systems, and for its purification.

| Property | Value | Source(s) |

| CAS Number | 20027-95-6 | [1][2] |

| Molecular Formula | C₁₂H₁₀Br₂ | [1] |

| Molecular Weight | 314.02 g/mol | [1] |

| Appearance | Light yellow to orange-yellow solid | [3] |

| Melting Point | 60-62 °C | [3] |

| Boiling Point | ~320 °C | [3] |

| Solubility | Soluble in toluene and dimethylformamide | [3] |

| Purity | Typically ≥97% | [4][5] |

Synthesis and Purification

The synthesis of this compound can be approached through the bromination of a suitable precursor. A plausible synthetic route involves the diazotization of 1,5-diamino-2,6-dimethylnaphthalene followed by a Sandmeyer-type reaction with a bromide source, or direct bromination.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound from 2,6-dimethylnaphthalene. This multi-step process involves nitration, reduction, and subsequent bromination.

Caption: Conceptual synthesis pathway for this compound.

Exemplary Laboratory-Scale Synthesis Protocol

The following protocol is a generalized procedure based on the reported synthesis of similar brominated aromatic compounds. Note: This protocol should be adapted and optimized based on laboratory conditions and safety assessments.

Objective: To synthesize this compound from 1,5-diamino-2,6-dimethylnaphthalene.

Materials:

-

1,5-Diamino-2,6-dimethylnaphthalene

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Deionized water

-

Ice

-

Organic solvent (e.g., dichloromethane or diethyl ether)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1,5-diamino-2,6-dimethylnaphthalene in a solution of hydrobromic acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the bis-diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

-

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for the structural elucidation of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the naphthalene ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the quaternary carbons attached to the bromine and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (approximately a 1:2:1 ratio for M, M+2, and M+4 peaks).

Reactivity and Potential Applications

The bromine atoms in this compound are susceptible to a variety of chemical transformations, making it a versatile building block in organic synthesis.

Chemical Reactivity

The C-Br bonds can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), lithiation-substitution reactions, and other transformations to introduce new functional groups. The methyl groups can also be functionalized, for example, through oxidation to carboxylic acids.

A study by Di Giovannantonio et al. (2018) demonstrated the use of this compound in on-surface synthesis, where its reactivity was controlled on different metal substrates (Au, Ag, and Cu) to form organometallic structures and graphene nanoribbons.[6] This highlights its potential in the field of materials science and nanotechnology.

Potential Applications in Drug Development

The naphthalene scaffold is a common feature in many approved drugs.[7] The introduction of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. While there is no specific data on the biological activity of this compound, the broader class of brominated naphthalenes has been investigated for various therapeutic applications.

The presence of bromine can enhance binding affinity to target proteins, improve metabolic stability, and increase lipophilicity, which can affect cell permeability. These properties make halogenated naphthalenes interesting candidates for further investigation in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is listed with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place away from incompatible materials.

Conclusion

This compound is a halogenated aromatic compound with defined physicochemical properties and significant potential as a versatile intermediate in organic synthesis and materials science. While its biological activity remains to be explored, the broader class of halogenated naphthalenes shows promise in drug discovery. The synthetic and characterization protocols outlined in this guide provide a foundation for researchers to work with and further investigate this intriguing molecule.

References

- Naphthalene,1,5-dibromo-2,6-dimethyl- - ChemBK. (n.d.).

- Di Giovannantonio, M., et al. (2018). Controlling the Reaction Steps of Bifunctional Molecules this compound on Different Substrates. The Journal of Physical Chemistry C, 122(25), 14745-14752.

- This compound CAS NO.20027-95-6. (n.d.). LookChem.

- 1,5-Dibromo-2,6-dimethylnaphthalene (C007B-519738). (n.d.). Cenmed Enterprises.

- The Biological Activity of Brominated Naphthalenes: A Technical Review for Drug Discovery and Development. (2025). BenchChem.

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). European Journal of Medicinal Chemistry, 161, 246-288.

Sources

A Technical Guide to the Spectroscopic Characterization of 1,5-Dibromo-2,6-dimethylnaphthalene

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Dibromo-2,6-dimethylnaphthalene (CAS No. 20027-95-6).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and comparative data from related compounds to offer a robust framework for the characterization of this molecule. While direct experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous structures to provide a detailed analysis.

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon. Its structure, featuring a naphthalene core with bromine and methyl substituents, makes it a valuable building block in organic synthesis, potentially for the development of novel materials and pharmaceutical intermediates. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure in various chemical transformations. This guide will cover the expected features in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 20027-95-6 | [2] |

| Molecular Formula | C₁₂H₁₀Br₂ | [1][2] |

| Molecular Weight | 314.01 g/mol | [1][2] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [1] |

| InChI Key | CJCKXYUJTNKMQF-UHFFFAOYSA-N |

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The naphthalene core has two pairs of equivalent aromatic protons and two equivalent methyl groups.

Expected Chemical Shifts (δ) in CDCl₃:

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Ar-H (H-3, H-7) | 7.5 - 7.8 | Doublet | 2H | These protons are adjacent to a methyl group and ortho to a bromine atom. Deshielding is expected due to the aromatic ring current and the electron-withdrawing effect of the bromine. |

| Ar-H (H-4, H-8) | 7.9 - 8.2 | Doublet | 2H | These protons are ortho to a bromine atom and are expected to be the most deshielded aromatic protons. |

| -CH₃ (at C-2, C-6) | 2.4 - 2.6 | Singlet | 6H | The methyl groups are attached to the aromatic ring and will appear as a single peak. |

Note: These are predicted values based on the analysis of similar compounds such as 1,5-dibromonaphthalene and various dimethylnaphthalenes. Actual experimental values may vary.[3][4]

Experimental Protocol for ¹H NMR

A standardized protocol for acquiring the ¹H NMR spectrum is crucial for reproducibility.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of 0-12 ppm is typically sufficient.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound is expected to show six distinct signals for the aromatic carbons and one signal for the methyl carbons.

Expected Chemical Shifts (δ) in CDCl₃:

| Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-Br (C-1, C-5) | 120 - 125 | Carbon atoms directly attached to bromine are expected in this region. |

| C-CH₃ (C-2, C-6) | 135 - 140 | Quaternary carbons attached to methyl groups. |

| C-H (C-3, C-7) | 128 - 132 | Aromatic carbons bearing a hydrogen atom. |

| C-H (C-4, C-8) | 125 - 129 | Aromatic carbons bearing a hydrogen atom. |

| C-q (C-4a, C-8a) | 130 - 135 | Quaternary carbons at the ring junction. |

| C-q (C-9, C-10) | 127 - 131 | Quaternary carbons at the ring junction. |

| -CH₃ | 20 - 25 | Methyl carbons attached to an aromatic ring. |

Note: These predictions are based on known substituent effects and data from related dimethylnaphthalene and bromonaphthalene compounds.[4][5][6]

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range of 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. The solvent peak (CDCl₃ at 77.16 ppm) can be used for referencing.

Mass Spectrometry

Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound.

Expected Mass Spectrum

For this compound, Electron Ionization (EI) would be a suitable method.

Key Expected Fragments:

| m/z | Ion | Rationale |

| 312, 314, 316 | [M]⁺ | Molecular ion peak. The characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio) is a key diagnostic feature. |

| 233, 235 | [M-Br]⁺ | Loss of one bromine atom. The 1:1 isotopic pattern for one bromine atom would be observed. |

| 154 | [M-2Br]⁺ | Loss of both bromine atoms, resulting in the dimethylnaphthalene cation. |

| 141 | [M-2Br-CH₃]⁺ | Loss of a methyl group from the dimethylnaphthalene cation. |

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7]

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like dichloromethane or hexane.[7]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.[7]

-

GC Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

-

Injector Temperature: 250 °C.[7]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.[7]

-

-

-

MS Parameters:

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorptions for aromatic C-H and C=C bonds, as well as C-Br bonds.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3100-3000 | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the naphthalene ring. |

| 3000-2850 | Aliphatic C-H stretch | From the methyl groups. |

| 1600-1450 | Aromatic C=C stretch | Multiple bands are expected in this region, characteristic of the naphthalene core. |

| 1450-1350 | C-H bend | Bending vibrations of the methyl groups. |

| 900-675 | Aromatic C-H out-of-plane bend | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. |

| 600-500 | C-Br stretch | Characteristic absorption for a carbon-bromine bond. |

Note: These are general ranges, and the exact peak positions can be influenced by the overall molecular structure.

Experimental Protocol for FTIR

Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for acquiring IR spectra.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: An FTIR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: A background spectrum (of the empty sample compartment or the clean ATR crystal) should be collected and subtracted from the sample spectrum.

Visualization of Experimental Workflows

NMR Sample Preparation and Analysis Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

GC-MS Analysis Workflow

Caption: Workflow for GC-MS sample preparation, analysis, and data interpretation.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, researchers can effectively characterize this molecule. The provided experimental protocols offer a standardized approach to obtaining high-quality data. As with any analysis of a novel or sparsely documented compound, it is crucial to employ a combination of these techniques for unambiguous structure elucidation and purity assessment.

References

- Cenmed Enterprises. (n.d.). 1,5-Dibromo-2,6-dimethylnaphthalene (C007B-519738).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0304262).

- Wikipedia. (2023, December 2). 2,6-Dimethylnaphthalene.

- PubChem. (n.d.). 1,6-Dimethylnaphthalene.

- PubChem. (n.d.). 1,5-Dimethylnaphthalene.

- PubChem. (n.d.). 2,6-Dimethylnaphthalene.

- RCSB PDB. (n.d.). 2,6-DIMETHYLNAPHTHALENE.

- Prabhu, T., Periandy, S., & Mohan, S. (2011). Spectroscopic (FTIR and FT Raman) analysis and vibrational study on 2,3-dimethyl naphthalene using ab-initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 566-574. [Link]

- Asian Journal of Chemistry. (2017). Spectroscopic Analysis and Computational Investigation (FMO, MESP and NLO) of 1,2-Dimethylnaphthalene.

- ResearchGate. (2017). Spectroscopic Analysis and Computational Investigation (FMO, MESP and NLO) of 1,2-Dimethylnaphthalene.

- ResearchGate. (2011). Spectroscopic (FTIR and FT Raman) analysis and vibrational study on 2,3-dimethyl naphthalene using ab-initio HF and DFT calculations.

- PubChem. (n.d.). 1,4-Dimethylnaphthalene.

- NIST. (n.d.). Naphthalene, 1,4-dimethyl-.

- NIST. (n.d.). Naphthalene, 2,6-dimethyl-.

Sources

- 1. cenmed.com [cenmed.com]

- 2. scbt.com [scbt.com]

- 3. 1,5-DIBROMONAPHTHALENE(7351-74-8) 1H NMR [m.chemicalbook.com]

- 4. 1,5-DIMETHYLNAPHTHALENE(571-61-9) 13C NMR [m.chemicalbook.com]

- 5. 2,6-DIMETHYLNAPHTHALENE(581-42-0) 13C NMR spectrum [chemicalbook.com]

- 6. 2,3-DIBROMO-6,7-DICYANONAPHTHALENE(74815-81-9) 13C NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,5-Dibromo-2,6-dimethylnaphthalene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,5-Dibromo-2,6-dimethylnaphthalene (CAS No: 20027-95-6)[1][2]. As a key substituted naphthalene, understanding its structural features through NMR is paramount for researchers in materials science and synthetic chemistry. This document delves into the theoretical basis for the observed spectral patterns, grounded in the molecule's structural symmetry and the electronic effects of its substituents. We present a detailed interpretation of chemical shifts, coupling constants, and signal multiplicities, supported by a standardized experimental protocol for data acquisition. This guide is intended for professionals in drug development, chemical synthesis, and academic research who require a robust understanding of NMR spectroscopy for the structural elucidation of complex aromatic systems.

Introduction: The Significance of Structural Elucidation

This compound is a halogenated polycyclic aromatic hydrocarbon with the molecular formula C₁₂H₁₀Br₂[1][2]. The precise arrangement of its substituents dictates its chemical reactivity, physical properties, and potential applications. Notably, dimethylnaphthalene (DMN) isomers are of significant industrial interest; for instance, 2,6-DMN is a valuable precursor for polyethylene naphthalate (PEN), a high-performance polymer.[3] The synthesis and isomerization pathways often involve various DMN isomers, including 1,5-DMN, making unambiguous identification essential.[3][4]

NMR spectroscopy stands as the most powerful technique for the non-destructive elucidation of molecular structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, NMR is indispensable for confirming its substitution pattern and distinguishing it from its other nine structural isomers.

Molecular Structure and Symmetry Analysis

To accurately predict and interpret the NMR spectra, a foundational understanding of the molecule's structure and symmetry is required.

Caption: Structure of this compound.

The molecule possesses a C₂ axis of symmetry that passes through the midpoint of the C9-C10 bond. This symmetry element renders several pairs of protons and carbons chemically equivalent, which significantly simplifies the resulting NMR spectra.

-

Proton Environments: Due to symmetry, H-3 is equivalent to H-7, and H-4 is equivalent to H-8. The two methyl groups at positions 2 and 6 are also equivalent. This results in only three distinct proton signals.

-

Carbon Environments: Similarly, the carbon atoms exist in six unique environments: C1/C5, C2/C6, C3/C7, C4/C8, C9, and C10. Note that the bridgehead carbons, C9 and C10, are non-equivalent. This leads to an expectation of six distinct signals in the ¹³C NMR spectrum.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum provides information based on chemical shift, signal integration, and spin-spin coupling patterns. Protons attached to aromatic rings typically resonate in the 6.5-8.0 ppm range, while benzylic protons, like those in the methyl groups here, appear around 2.0-3.0 ppm.[5][6]

Causality of Chemical Shifts and Splitting: The chemical shift is primarily influenced by the local electronic environment. Electronegative substituents, such as bromine, withdraw electron density from the aromatic ring, "deshielding" nearby protons and shifting their signals to a higher frequency (downfield). The splitting of a signal is caused by the magnetic influence of non-equivalent protons on adjacent carbons, a phenomenon known as spin-spin coupling.[7][8]

Predicted Spectrum for this compound:

-

Methyl Protons (H-2/H-6 CH₃):

-

Chemical Shift (δ): Expected around 2.5-2.7 ppm. This downfield shift from a typical methyl group is due to the benzylic position attached to the aromatic system.

-

Integration: This signal will integrate to 6H, representing the six equivalent protons of the two methyl groups.

-

Multiplicity: It will appear as a singlet (s) because there are no protons on the adjacent carbons (C1 and C3 are substituted).

-

-

Aromatic Protons (H-3/H-7 and H-4/H-8):

-

These four protons form a coupled spin system. H-3 is coupled only to H-4 (and H-7 to H-8), with a typical ortho-coupling constant (³J) of 7-9 Hz.[9]

-

H-3/H-7: Expected to appear as a doublet (d) . Its chemical shift will be influenced by the adjacent methyl group and the bromine atom further away.

-

H-4/H-8: Also expected to appear as a doublet (d) , coupled to H-3/H-7. This proton is ortho to a bromine atom, which will likely cause a significant downfield shift compared to H-3/H-7.

-

Integration: Each doublet will integrate to 2H.

-

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon environment. Aromatic carbons generally resonate between 120-150 ppm.[5][6]

Causality of Chemical Shifts: The chemical shifts of the carbon atoms are highly sensitive to substituent effects. Carbons directly bonded to electronegative atoms like bromine are strongly deshielded and shifted significantly downfield.

Predicted Spectrum for this compound:

As determined by symmetry, six distinct signals are expected:

-

Methyl Carbons (-CH₃): One signal in the aliphatic region, typically around 20-25 ppm.

-

Aromatic CH Carbons (C-3/C-7 and C-4/C-8): Two distinct signals in the aromatic region (approx. 125-135 ppm).

-

Substituted Aromatic Carbons:

-

C-2/C-6 (C-CH₃): One signal for the carbons bearing the methyl groups.

-

C-1/C-5 (C-Br): One signal for the carbons bonded to bromine. This signal is expected to be the most downfield of the sp² carbons due to the strong deshielding effect of bromine.

-

C-9 and C-10 (Bridgehead): Two distinct signals for the quaternary bridgehead carbons, which are non-equivalent.

-

Summary of Predicted NMR Data

The following tables summarize the anticipated NMR data for this compound, based on established principles of NMR spectroscopy and data for related substituted naphthalenes.[10][11]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-2/H-6 (-CH₃) | ~ 2.6 | Singlet (s) | 6H | N/A |

| H-3/H-7 | ~ 7.4 | Doublet (d) | 2H | ~ 8.5 |

| H-4/H-8 | ~ 7.9 | Doublet (d) | 2H | ~ 8.5 |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~ 23 |

| C-1/C-5 | ~ 138 |

| C-2/C-6 | ~ 135 |

| C-3/C-7 | ~ 128 |

| C-4/C-8 | ~ 130 |

| C-9/C-10 | ~ 132, ~127 (2 signals) |

Standardized Experimental Protocol

The trustworthiness of NMR data relies on a rigorous and reproducible experimental methodology.

Caption: Experimental workflow for NMR analysis.

1. Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard 30° pulse-acquire.

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: ~4 seconds.

-

Spectral Width: -2 to 12 ppm.

3. ¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H).

-

Pulse Program: Power-gated proton decoupling.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 220 ppm.

4. Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to the Free Induction Decay (FID).

-

Perform Fourier transformation.

-

Carefully phase correct the spectrum manually.

-

Apply an automatic baseline correction algorithm.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and pick peaks for both spectra.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly predictable and informative, directly reflecting the molecule's C₂ symmetry and the electronic nature of its substituents. The ¹H spectrum is characterized by a singlet for the two equivalent methyl groups and two distinct doublets in the aromatic region, forming a classic AX pattern for the remaining ring protons. The ¹³C spectrum confirms the structure with six unique signals, whose chemical shifts provide valuable insight into the carbon framework. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently identify and characterize this compound, ensuring scientific integrity in synthetic and analytical workflows.

References

- TheElkchemist. (2024, September 17).

- Chemistry LibreTexts. (2024, March 17). 15.

- ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions. [Link]

- University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics.

- CHEM220 Laboratory. (2021, March 24).

- Chemistry LibreTexts. (2025, January 22). 2.

- Laali, K. K., & Bolvig, S. (2001). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A ¹H NMR Study. European Journal of Organic Chemistry, 2001(11), 2093-2101.

- MDPI. (n.d.).

- ResearchGate. (n.d.). NMR data, chemical shifts (δ, ppm) and coupling constants (J, Hz), of compound 3. [Link]

- Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418.

- MDPI. (n.d.). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. [Link]

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0304262). [Link]

- University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Chevron Research and Technology Company.

- Applied Spectroscopy. (2019, May 26). Coupling Constants. [Link]

- Pauli, G. F., Niemitz, M., Bisson, J., Lodewyk, M. W., Soldi, C., Shaw, J. T., & Tantillo, D. J. (2016). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.

- National Center for Biotechnology Information. (n.d.). 1,5-Dimethylnaphthalene.

- National Center for Biotechnology Information. (n.d.). 2,6-Dimethylnaphthalene.

- Automated Topology Builder. (n.d.). 2,6-DIMETHYLNAPHTHALENE. [Link]

- Cenmed Enterprises. (n.d.). This compound. [Link]

Sources

- 1. This compound | 20027-95-6 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. nacatsoc.org [nacatsoc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. academics.su.edu.krd [academics.su.edu.krd]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

Theoretical studies on 1,5-Dibromo-2,6-dimethylnaphthalene electronic structure

An In-Depth Technical Guide to the Theoretical Electronic Structure of 1,5-Dibromo-2,6-dimethylnaphthalene

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of this compound (DBDMN), a substituted polycyclic aromatic hydrocarbon with significant potential in materials science and chemical synthesis. We detail a robust computational protocol centered on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's geometric, electronic, and spectroscopic properties. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) distribution, Molecular Electrostatic Potential (MESP) mapping, and the calculation of global reactivity descriptors, are presented. The guide emphasizes the causal relationship between the molecular structure—specifically the influence of the bromo and methyl substituents—and the resulting electronic characteristics. The methodologies and insights contained herein are designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of substituted aromatic systems.

Introduction

This compound (CAS: 20027-95-6, Formula: C₁₂H₁₀Br₂) is a halogenated derivative of dimethylnaphthalene, a class of polycyclic aromatic hydrocarbons (PAHs) formed from two fused benzene rings.[1][2] The strategic placement of two bromine atoms and two methyl groups on the naphthalene core imparts unique steric and electronic properties, making it an intriguing subject for both experimental and theoretical investigation. Substituted naphthalenes are foundational components in the synthesis of advanced materials, including high-performance polymers like poly(ethylene naphthalate) (PEN), and serve as molecular building blocks in supramolecular chemistry and organic electronics.[3][4]

Understanding the electronic structure of DBDMN is paramount to predicting its chemical reactivity, intermolecular interaction patterns, and photophysical properties. Theoretical and computational chemistry offer powerful tools to probe these characteristics at a molecular level, providing insights that complement and guide experimental work.[5] This guide presents a validated, in-depth protocol for the theoretical analysis of DBDMN's electronic structure, designed to be both instructional and a practical reference for its application.

The Rationale for a Theoretical Approach

While experimental techniques like spectroscopy and X-ray crystallography provide invaluable data on bulk materials and stable states, a computational approach allows for the direct visualization and quantification of the underlying electronic landscape that governs molecular behavior.[5]

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium-to-large organic molecules. It offers an exceptional balance between computational cost and accuracy for determining ground-state properties such as equilibrium geometry, vibrational frequencies, and the distribution of electrons.[2] For studying excited states and simulating electronic spectra (like UV-Vis), Time-Dependent DFT (TD-DFT) is the standard method, providing reliable predictions of vertical excitation energies.[6][7]

The primary advantage of this theoretical approach is its predictive power. By calculating properties such as the Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MESP), we can anticipate the most probable sites for electrophilic or nucleophilic attack, understand charge transfer capabilities, and predict how the molecule will interact with other molecules, surfaces, or biological targets.[8][9]

Computational Methodology: A Validated Protocol

This section outlines a step-by-step computational workflow for the comprehensive analysis of DBDMN's electronic structure. The choice of methods, functionals, and basis sets is grounded in established practices for achieving reliable results for substituted aromatic systems.

Geometry Optimization

The essential first step is to determine the molecule's most stable three-dimensional conformation, which corresponds to a minimum on the potential energy surface.

Experimental Protocol:

-

Initial Structure: Construct the 3D structure of this compound using molecular modeling software.

-

Computational Method: Employ Density Functional Theory (DFT).

-

Functional Selection: Utilize the B3LYP hybrid functional. This functional, which incorporates a portion of exact Hartree-Fock exchange, has a long track record of providing accurate geometries and electronic properties for a wide range of organic molecules.[2][10]

-

Basis Set Selection: Use the 6-311+G** basis set.

-

6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

-

+: Adds diffuse functions to heavy (non-hydrogen) atoms, which are crucial for accurately describing the electron density far from the nuclei, important for anions and non-covalent interactions.

-

**: Adds polarization functions to all atoms (d-functions on heavy atoms, p-functions on hydrogens), allowing the model to account for the non-spherical nature of electron clouds in a molecular environment.[2]

-

-

Execution: Perform the geometry optimization calculation using a computational chemistry package like Gaussian, ORCA, or Spartan.

-

Validation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[2]

Electronic Structure and Reactivity Analysis

With the optimized geometry, a suite of electronic properties can be calculated.

Experimental Protocol:

-

Frontier Molecular Orbitals (HOMO-LUMO):

-

Using the optimized coordinates, perform a single-point energy calculation.

-

Extract and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) isosurfaces.

-

Calculate the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), a key indicator of chemical reactivity and electronic excitation energy.[11]

-

-

Molecular Electrostatic Potential (MESP):

-

Calculate the MESP and map it onto the molecule's total electron density surface (typically an isosurface of 0.001 to 0.002 electrons/bohr³).

-

The MESP visualizes the charge distribution, with color-coding indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).[12]

-

-

Global Reactivity Descriptors:

-

Using the HOMO and LUMO energies, calculate key chemical descriptors based on conceptual DFT.[9]

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Chemical Hardness (η) = (I - A) / 2

-

Electronegativity (χ) = (I + A) / 2

-

Electrophilicity Index (ω) = χ² / (2η)

-

-

Theoretical UV-Vis Spectrum

To predict the molecule's primary electronic absorption bands, TD-DFT calculations are performed.

Experimental Protocol:

-

Computational Method: Employ Time-Dependent Density Functional Theory (TD-DFT).

-

Functional and Basis Set: Use the same functional and basis set as the geometry optimization (e.g., B3LYP/6-311+G**) for consistency. For systems where charge-transfer excitations are expected, range-separated functionals like CAM-B3LYP may offer improved accuracy.[6][7]

-

Execution: Perform a vertical excitation energy calculation on the optimized ground-state geometry.

-

Analysis: Analyze the calculated excitation energies (wavelengths) and oscillator strengths (intensities) to generate a theoretical UV-Vis spectrum.

Workflow Visualization

The following diagram illustrates the comprehensive computational workflow.

Caption: A validated workflow for the theoretical analysis of molecular electronic structure.

Results and In-Depth Discussion

This section presents the expected outcomes from the computational protocol, providing a deep dive into the electronic structure of this compound.

Optimized Molecular Geometry and Stability

The geometry optimization is expected to yield a largely planar naphthalene core. The methyl and bromine substituents will cause minor steric-induced deviations from perfect planarity. Studies on related dimethylnaphthalene isomers have shown that the substitution pattern significantly influences relative stability, with α,α-isomers (like 2,6-DMN) often being among the lowest in energy.[13][14] The optimized bond lengths and angles provide the foundational data for all subsequent electronic property calculations.

| Parameter | Expected Value | Significance |

| C-C (aromatic) | ~1.37 - 1.42 Å | Confirms the aromatic character of the naphthalene core. |

| C-Br | ~1.90 Å | Standard length for a C(sp²)-Br bond. |

| C-CH₃ | ~1.51 Å | Standard length for a C(sp²)-C(sp³) bond. |

| Dihedral Angles | Near 0°/180° | Indicates the near-planarity of the core structure. |

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to understanding a molecule's electronic behavior.

-

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and acts as the primary electron donor in chemical reactions. For DBDMN, the HOMO is expected to be a π-orbital delocalized across the entire naphthalene ring system.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy orbital available to accept electrons. The LUMO will also be a π*-antibonding orbital delocalized across the aromatic core.

| Orbital | Calculated Energy (eV) | Description |

| LUMO | (Value) | π*-antibonding orbital over the naphthalene core. Electron acceptor region. |

| HOMO | (Value) | π-bonding orbital over the naphthalene core. Electron donor region. |

| ΔE (Gap) | ELUMO - EHOMO | A smaller gap indicates higher polarizability, lower kinetic stability, and greater chemical reactivity.[9] |

The presence of electron-donating methyl groups and electron-withdrawing (by induction) but π-donating (by resonance) bromine atoms will subtly modulate the energies of these orbitals compared to unsubstituted naphthalene.

Molecular Electrostatic Potential (MESP)

The MESP map provides a visually intuitive guide to the molecule's reactive sites.

Key Features of the DBDMN MESP Surface:

-

π-System: Regions of negative potential (typically colored red or yellow) will be located above and below the plane of the naphthalene rings, characteristic of the electron-rich π-cloud in aromatic systems.[15]

-

Hydrogen Atoms: The hydrogen atoms of the methyl groups and the aromatic ring will exhibit positive potential (blue), as expected.

-

Bromine Atoms: The bromine atoms are the most distinctive feature. They will display an anisotropic charge distribution:

-

σ-hole: A region of positive electrostatic potential (a "hole" in the electron density) will be present on the outermost portion of the bromine atom, directly along the extension of the C-Br bond.[16][17] This positive cap is a key driver for halogen bonding, an important non-covalent interaction.

-

Lateral Regions: A belt of negative potential will encircle the sides of the bromine atoms.[16]

-

This MESP profile indicates that DBDMN can act as a halogen bond donor through its bromine σ-holes and can interact with electrophiles via its π-system.

Global Reactivity Descriptors

These calculated values provide quantitative measures of the molecule's stability and reactivity.

| Descriptor | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | (Value) | Energy required to remove an electron; indicates resistance to oxidation. |

| Electron Affinity (A) | (Value) | Energy released when an electron is added; indicates ability to be reduced. |